

Technical Guide: Molecular Weight of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Cat. No.:	B585542

[Get Quote](#)

Abstract

This technical document provides a detailed guide to the determination of the molecular weight of the chemical compound **(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate**. The molecular formula is established, and the molecular weight is calculated based on the atomic weights of the constituent elements. This guide is intended to serve as a foundational reference for researchers utilizing this compound in chemical synthesis and drug development, ensuring accuracy in experimental design and data analysis.

Introduction

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral building block commonly employed in the synthesis of complex pharmaceutical agents. An accurate understanding of its fundamental chemical properties, most notably its molecular weight, is critical for stoichiometric calculations in reaction protocols, preparation of solutions of known concentration, and characterization through analytical techniques such as mass spectrometry. This document outlines the derivation of this crucial parameter.

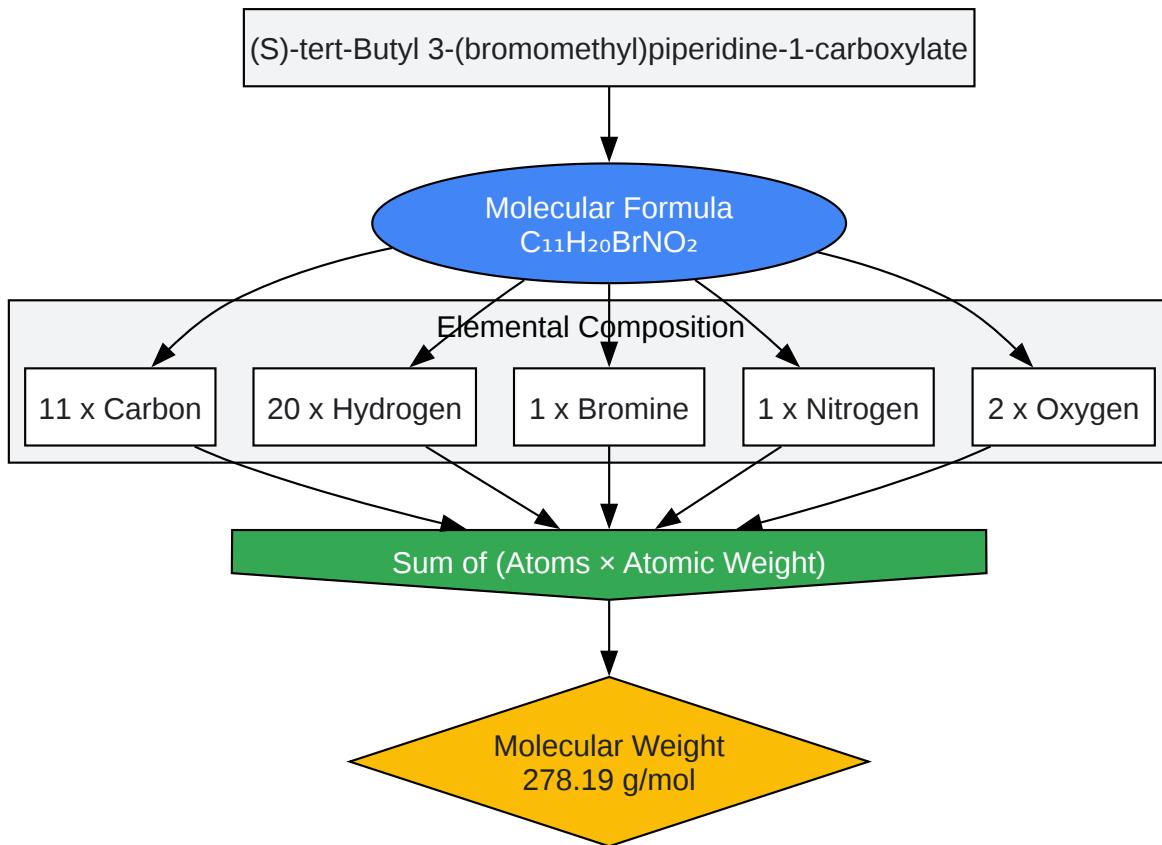
Chemical Structure and Formula

The first step in determining the molecular weight is to ascertain the precise chemical formula. **(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate** is a constitutional isomer of the

more frequently cited tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. As constitutional isomers, they share the same molecular formula. The chemical formula for this class of isomers has been identified as $C_{11}H_{20}BrNO_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#). The '(S)' designation refers to the stereochemistry at the chiral center and does not alter the elemental composition or the molecular weight.

The elemental composition is as follows:

- Carbon (C): 11 atoms
- Hydrogen (H): 20 atoms
- Bromine (Br): 1 atom
- Nitrogen (N): 1 atom
- Oxygen (O): 2 atoms


Experimental Protocol: Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is performed by multiplying the count of each element by its standard atomic weight and summing the results.

Procedure:

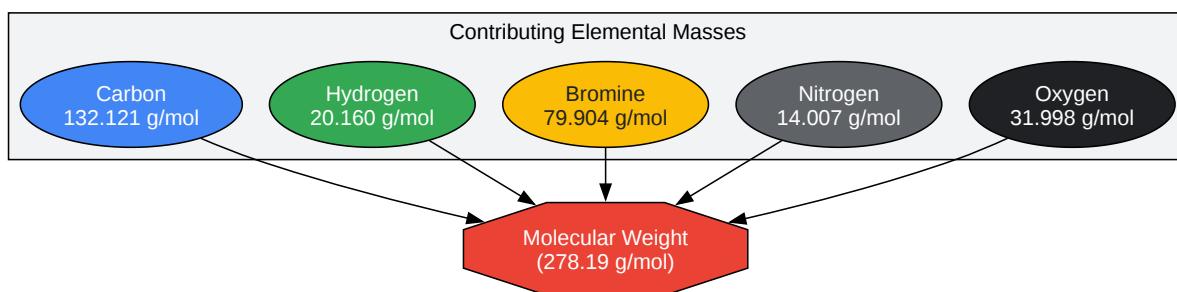
- Identify the chemical formula: As established, the formula is $C_{11}H_{20}BrNO_2$.
- Obtain standard atomic weights: The standard atomic weights for the constituent elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).
- Calculate the total mass for each element: Multiply the number of atoms of each element by its atomic weight.
- Sum the total masses: The sum of the masses for each element yields the final molecular weight of the compound.

The logical workflow for this calculation is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Calculation.

Data Presentation


The quantitative data used for the molecular weight calculation are summarized in the table below. Atomic weights are based on IUPAC standard values.

Element	Symbol	Atom Count	Standard Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	11	12.011	132.121
Hydrogen	H	20	1.008	20.160
Bromine	Br	1	79.904	79.904
Nitrogen	N	1	14.007	14.007
Oxygen	O	2	15.999	31.998
Total		278.190		

Conclusion

Based on the chemical formula $C_{11}H_{20}BrNO_2$, the calculated molecular weight of **(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate** is 278.19 g/mol. This value is consistent with documented data for its isomers[1][3][4][5]. This technical guide provides a clear and reproducible methodology for the determination of this fundamental chemical property, ensuring a basis for accurate and reliable scientific research.

The relationship between the elemental components and the final molecular weight is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Elemental Contributions to Molecular Weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL 4-(BROMOMETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 158407-04-6 [matrix-fine-chemicals.com]
- 4. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]
- 5. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Molecular Weight of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b585542#s-tert-butyl-3-bromomethyl-piperidine-1-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com